A Technical Guide to 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole: A Key Building Block in Targeted Protein Degradation
A Technical Guide to 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole: A Key Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole, a heterocyclic compound of significant interest in modern medicinal chemistry. Its structural features, particularly the presence of a reactive iodine atom on the pyrazole ring, position it as a valuable building block for the synthesis of complex molecules, most notably in the burgeoning field of targeted protein degradation (TPD). This document details the compound's nomenclature, structure, and physicochemical properties. Furthermore, it outlines a robust, field-proven synthetic methodology and discusses its critical role in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Emergence of Cyclopenta[c]pyrazoles in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] The fusion of a cyclopentane ring to the pyrazole core, as seen in the cyclopenta[c]pyrazole system, imparts a rigid, three-dimensional structure that can be exploited for precise interactions with biological targets. The introduction of an iodine atom at the 3-position of this scaffold provides a versatile chemical handle for further functionalization, making 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole a sought-after intermediate in synthetic and medicinal chemistry. Its classification as a "Protein Degrader Building Block" by commercial suppliers highlights its primary application in the construction of PROTACs, a novel therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[2][3]
Nomenclature and Structure
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IUPAC Name: 3-iodo-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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Synonyms: 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole
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CAS Number: 1426424-00-1[2]
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Molecular Formula: C₆H₇IN₂[2]
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Molecular Weight: 234.04 g/mol [2]
The structure of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole consists of a pyrazole ring fused with a cyclopentane ring. The iodine atom is substituted at the 3-position of the pyrazole ring. The tautomeric nature of the pyrazole ring means the proton on the nitrogen can reside on either N1 or N2.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Characteristic |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. |
| ¹H NMR | Protons on the cyclopentane ring are expected to appear as multiplets in the aliphatic region (δ 2.0-3.0 ppm). The NH proton of the pyrazole ring would likely be a broad singlet at higher chemical shifts (δ > 10 ppm). |
| ¹³C NMR | The carbon bearing the iodine atom (C3) would be shifted to a lower field (around 90-100 ppm). Other pyrazole carbons would be in the range of 130-150 ppm. Aliphatic carbons of the cyclopentane ring would appear at higher fields. |
| Mass Spectrometry | The molecular ion peak [M]+ would be observed at m/z 234. The isotopic pattern of iodine would be a characteristic feature. |
Synthesis and Purification: A Methodical Approach
A robust and scalable synthesis of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole can be achieved in a two-step process starting from readily available 2-oxocyclopentane-1-carbaldehyde. This proposed synthesis is based on well-established methods for pyrazole formation and iodination.[1][4]
Step 1: Synthesis of the Parent Scaffold, 1,4,5,6-tetrahydrocyclopenta[c]pyrazole
The initial step involves the condensation of 2-oxocyclopentane-1-carbaldehyde with hydrazine hydrate. This reaction, a variation of the Knorr pyrazole synthesis, proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the fused pyrazole ring system.
Experimental Protocol:
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To a solution of 2-oxocyclopentane-1-carbaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 1,4,5,6-tetrahydrocyclopenta[c]pyrazole.
Step 2: Iodination of the Pyrazole Ring
The second step is the regioselective iodination of the 1,4,5,6-tetrahydrocyclopenta[c]pyrazole at the 3-position. This can be achieved using N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile. The reaction is typically straightforward and provides the desired product in high yield.
Experimental Protocol:
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Dissolve 1,4,5,6-tetrahydrocyclopenta[c]pyrazole (1.0 eq) in acetonitrile.
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Add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.
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Stir the reaction mixture for 4-6 hours, monitoring by TLC.
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Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole.
Application in Targeted Protein Degradation (TPD)
The primary utility of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole lies in its role as a versatile building block for the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
The iodinated cyclopenta[c]pyrazole scaffold serves as an excellent starting point for the elaboration of either the POI-binding ligand or the linker. The carbon-iodine bond is amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse chemical moieties, enabling the rapid generation of libraries of PROTACs for structure-activity relationship (SAR) studies.
Conclusion
3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid, fused-ring system and the presence of a reactive iodine handle make it particularly well-suited for the synthesis of targeted protein degraders. The synthetic route outlined in this guide provides a reliable method for accessing this important compound, thereby facilitating the development of novel therapeutics based on the PROTAC technology. As the field of targeted protein degradation continues to expand, the demand for such well-designed chemical building blocks is expected to grow, further underscoring the significance of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole in modern drug development.
References
- Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.
- Chamberlain, P. P., & Hamann, L. G. (2019). Development of targeted protein degradation therapeutics.
- Faust, J. B., & Donovan, K. A. (2021). The Evolving Landscape of Targeted Protein Degradation. Annual Review of Cancer Biology, 5, 245-263.
- Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2-aminopyrroles to fused pyrazoles: a general and efficient synthesis of pyrazolo[3,4-b]pyridines, indazoles, and pyrazolo[3,4-d]pyrimidines. The Journal of organic chemistry, 76(15), 6133–6144.
- Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017).
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Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). ACS Medicinal Chemistry Letters. Retrieved January 2, 2026, from [Link]
